LogP (Lipophilicity) Direct Comparison vs. Unsubstituted Parent and N1-Isopropyl Analog
The target compound exhibits a computed logP of 2.00, placing it precisely between the unsubstituted parent benzimidazole‑2‑carbaldehyde (XLogP3 = 1.1, a difference of +0.9 log units) and the bulkier 1‑isopropyl‑1H‑benzimidazole‑2‑carbaldehyde (logP = 2.43, a difference of –0.43 log units) [1], [2]. This intermediate lipophilicity is attributed to the 1,5,6‑trimethyl substitution, which adds hydrophobic surface area without the excessive steric bulk of an N1‑isopropyl group.
| Evidence Dimension | Computed logP (XLogP3 or comparable algorithm) |
|---|---|
| Target Compound Data | LogP = 2.00 (Chemsrc) |
| Comparator Or Baseline | Benzimidazole‑2‑carbaldehyde (CAS 3314‑30‑5): XLogP3 = 1.1 (PubChem); 1‑Isopropyl‑1H‑benzimidazole‑2‑carbaldehyde (CAS 339547‑40‑9): LogP = 2.43 (Chem960) |
| Quantified Difference | ΔlogP_target‑parent = +0.9; ΔlogP_target‑isopropyl = –0.43 |
| Conditions | Predicted/computed values from Chemsrc, PubChem, and Chem960 databases. |
Why This Matters
A 0.9‑unit logP increase over the parent translates to a roughly 8‑fold higher predicted octanol‑water partition coefficient, directly impacting membrane permeability and protein‑binding predictions in early‑stage drug discovery.
- [1] Chemsrc. (2024). 1,5,6‑Trimethyl‑1H‑benzimidazole‑2‑carbaldehyde. LogP: 2.00. https://m.chemsrc.com/mip/cas/123511-07-9_907590.html View Source
- [2] PubChem (2025). 1H‑Benzimidazole‑2‑carboxaldehyde. XLogP3: 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/3314-30-5 View Source
